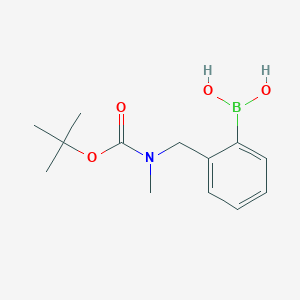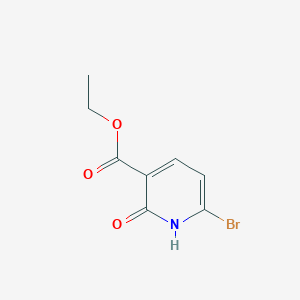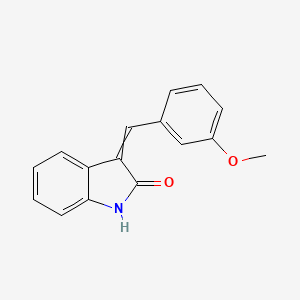
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a methyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 2-aminomethylphenylboronic acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amine.
Methylation: The Boc-protected amine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential in developing enzyme inhibitors, particularly protease inhibitors, which are important in treating diseases such as cancer and viral infections.
Industry: It is used in the synthesis of advanced materials and polymers, where the boronic acid group can form reversible covalent bonds with diols and other compounds.
Wirkmechanismus
The mechanism of action of (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid is largely dependent on its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:
Enzyme Inhibition: Boronic acids can inhibit enzymes by forming covalent bonds with the active site serine or threonine residues, thereby blocking the enzyme’s activity.
Reversible Binding: The boronic acid group can reversibly bind to diols, which is useful in sensing and separation technologies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: This compound also contains a Boc-protected amine and is used in peptide synthesis.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar to (2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid, this compound contains a Boc-protected amine and a boronic acid group.
Uniqueness
This compound is unique due to its combination of a Boc-protected amine, a methyl group, and a boronic acid group. This combination allows for versatile reactivity and applications in various fields of research, making it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H20BNO4 |
|---|---|
Molekulargewicht |
265.12 g/mol |
IUPAC-Name |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-7-5-6-8-11(10)14(17)18/h5-8,17-18H,9H2,1-4H3 |
InChI-Schlüssel |
QKFSFQDGSGTXEP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CN(C)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)




![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)


![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B12510815.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)
